molecular formula C29H20N2O3 B5688249 phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate

phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate

Cat. No. B5688249
M. Wt: 444.5 g/mol
InChI Key: BCPDUWXBSMJPAS-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-(1-benzoyl-1H-benzimidazol-2-yl)-2-phenylacrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PBPA and is a member of the benzimidazole family of compounds. PBPA is a white crystalline powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of PBPA is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. PBPA has also been found to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. The antibacterial and antifungal activity of PBPA is believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
PBPA has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. PBPA has also been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, leading to the inhibition of cell proliferation. In addition, PBPA has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBPA for lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for use in cancer research. However, one of the limitations of PBPA is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on PBPA. One area of interest is the development of more efficient synthesis methods for PBPA. Another area of interest is the investigation of PBPA as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of PBPA and to optimize its anticancer activity. Finally, the use of PBPA as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, PBPA is a chemical compound that has potential applications in various fields of scientific research. Its anticancer, antibacterial, and antifungal activity make it a promising candidate for further investigation. The development of more efficient synthesis methods and the investigation of PBPA as a potential treatment for other diseases are areas of interest for future research.

Synthesis Methods

The synthesis of PBPA involves the reaction of 2-phenylacrylic acid with 1-benzoyl-2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is obtained by filtration and purification using column chromatography. The yield of PBPA is typically around 50-60%.

Scientific Research Applications

PBPA has potential applications in various fields of scientific research. It has been found to exhibit anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. PBPA has also been found to have antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, PBPA has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O3/c32-28(22-14-6-2-7-15-22)31-26-19-11-10-18-25(26)30-27(31)20-24(21-12-4-1-5-13-21)29(33)34-23-16-8-3-9-17-23/h1-20H/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPDUWXBSMJPAS-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)/C(=O)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl (E)-3-(1-benzoylbenzimidazol-2-yl)-2-phenylprop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.